molecular formula C16H15NO3S2 B12144254 3-[(5Z)-5-[(2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-[(2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12144254
M. Wt: 333.4 g/mol
InChI Key: CVENVXMOOBHCIX-VYXXYXFFSA-N
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Description

3-[(5Z)-5-[(2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a phenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-[(2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a thiazolidine-2-thione derivative with an appropriate aldehyde or ketone, followed by further functionalization to introduce the propanoic acid group.

    Condensation Reaction: The initial step involves the condensation of thiazolidine-2-thione with an aldehyde or ketone under acidic or basic conditions to form the thiazolidinone intermediate.

    Functionalization: The intermediate is then subjected to various functionalization reactions, such as oxidation or reduction, to introduce the desired functional groups, including the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The phenyl group and other aromatic moieties can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

3-[(5Z)-5-[(2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.

    Industrial Applications: Its reactivity and functional groups make it suitable for use in industrial processes, such as catalysis and the production of fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-[(2Z)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the phenyl group play crucial roles in binding to these targets, while the propanoic acid moiety can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-2-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
  • 3-[(5Z)-5-[(2Z)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the thiazolidine ring, phenyl group, and propanoic acid moiety allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H15NO3S2

Molecular Weight

333.4 g/mol

IUPAC Name

3-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C16H15NO3S2/c1-11(9-12-5-3-2-4-6-12)10-13-15(20)17(16(21)22-13)8-7-14(18)19/h2-6,9-10H,7-8H2,1H3,(H,18,19)/b11-9-,13-10-

InChI Key

CVENVXMOOBHCIX-VYXXYXFFSA-N

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O

Origin of Product

United States

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